molecular formula C8H7ClN4 B1625486 3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine CAS No. 75792-66-4

3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine

Cat. No.: B1625486
CAS No.: 75792-66-4
M. Wt: 194.62 g/mol
InChI Key: WGTWDBZNRRDAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the third position and a 2-methyl-1H-imidazol-1-yl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloropyridazine and 2-methylimidazole.

    Nucleophilic Substitution Reaction: The 3-chloropyridazine undergoes a nucleophilic substitution reaction with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Types of Reactions:

    Substitution Reactions: The chlorine atom at the third position can be replaced by various nucleophiles, leading to a wide range of derivatives.

    Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products:

    Substituted Derivatives: Depending on the nucleophile used, various substituted pyridazine derivatives can be obtained.

    Oxidized or Reduced Products: Oxidation or reduction of the imidazole ring leads to different oxidation states and functional groups.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Ligand: Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

    Pharmacophore: The compound serves as a pharmacophore in the design of drugs targeting specific enzymes or receptors.

    Antimicrobial Agent: Exhibits potential antimicrobial activity against various bacterial and fungal strains.

Industry:

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Catalysis: Functions as a catalyst or catalyst precursor in organic synthesis.

Comparison with Similar Compounds

  • 3-Chloro-6-(1H-imidazol-1-yl)pyridazine
  • 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine
  • 3-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridazine

Comparison:

  • Structural Differences: The position and type of substituents on the imidazole ring can significantly affect the chemical and biological properties of these compounds.
  • Unique Properties: 3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine is unique due to the presence of the 2-methyl group, which can influence its steric and electronic properties, potentially enhancing its activity in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-chloro-6-(2-methylimidazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-10-4-5-13(6)8-3-2-7(9)11-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTWDBZNRRDAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507299
Record name 3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75792-66-4
Record name 3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine
Reactant of Route 5
3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine
Reactant of Route 6
3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.